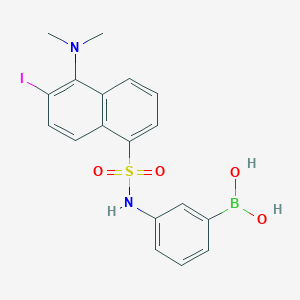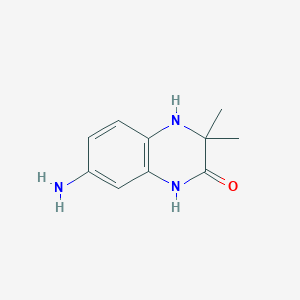
(3R,4S)-6-metoxitetrahidro-2H-piran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is a chiral compound with significant importance in organic chemistry and various scientific fields. This compound features a tetrahydropyran ring with methoxy and diol functional groups, making it a versatile intermediate in synthetic chemistry.
Aplicaciones Científicas De Investigación
(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
Target of Action
It’s worth noting that decitabine, the parent compound, primarily targets dna methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that can regulate gene expression .
Mode of Action
Decitabine, the parent compound, integrates into cellular dna and inhibits the action of dna methyltransferases, leading to global hypomethylation and corresponding alterations in gene expression .
Biochemical Pathways
Decitabine, the parent compound, is known to affect the dna methylation pathway . By inhibiting DNA methyltransferases, decitabine causes hypomethylation of DNA, which can lead to alterations in gene expression .
Pharmacokinetics
It’s known that decitabine, the parent compound, is rapidly cleared from plasma and primarily eliminated through deamination by cytidine deaminase .
Result of Action
Decitabine, the parent compound, is known to induce dna hypomethylation and corresponding alterations in gene expression . This can lead to changes in cellular function and behavior.
Action Environment
It’s known that the stability of decitabine, the parent compound, can be affected by factors such as ph and temperature . Prolonged exposure to water can also lead to a potential loss of potency and impurity formation due to hydrolysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which utilizes lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the use of stereospecific hydroxylation reactions to introduce the desired chiral centers .
Industrial Production Methods
Industrial production of (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol typically involves large-scale chemoenzymatic processes due to their efficiency and high enantiomeric excess. These processes are optimized for scalability and cost-effectiveness, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydropyran derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various tetrahydropyran derivatives, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-4-hydroxy-3-methyl-2-oxohexyl phosphonic acid: This compound shares similar stereochemistry and functional groups but differs in its phosphonic acid moiety.
3,4-dihydroxy-3-methyl-2-pentanone: Another stereoisomeric compound with similar diol functionality but different overall structure.
Uniqueness
(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is unique due to its specific combination of methoxy and diol groups within a tetrahydropyran ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(3R,4S)-6-methoxyoxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGOSOYSUHPCY-YRZWDFBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(CO1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@@H](CO1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)








